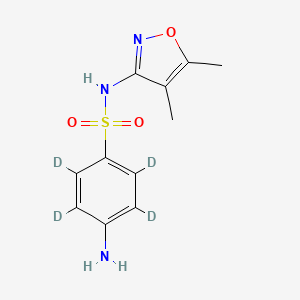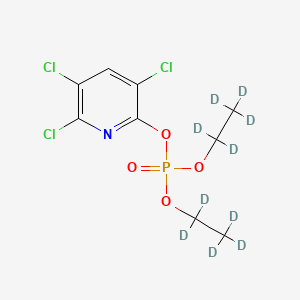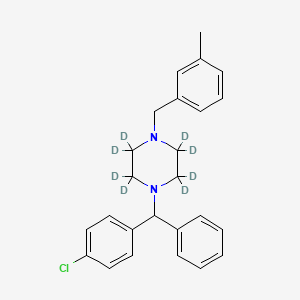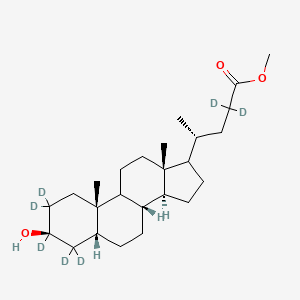
Methyl isolithocholate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl isolithocholate-d7 is a deuterium-labeled derivative of cholic acid. It is a biochemical compound used primarily in research settings, particularly in the fields of proteomics and metabolomics. The compound is known for its stability and is often utilized as an internal standard in mass spectrometry due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl isolithocholate-d7 involves the deuteration of isolithocholic acid followed by esterification. The process typically includes:
Deuteration: Isolithocholic acid is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Esterification: The deuterated isolithocholic acid is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of isolithocholic acid are exposed to deuterium gas under controlled conditions.
Continuous Esterification: The deuterated product is continuously fed into a reactor with methanol and an acid catalyst to produce the methyl ester.
Análisis De Reacciones Químicas
Types of Reactions
Methyl isolithocholate-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Aplicaciones Científicas De Investigación
Methyl isolithocholate-d7 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of bile acids.
Biology: In studies involving bile acid metabolism and signaling pathways.
Medicine: Research on liver diseases and bile acid-related disorders.
Industry: Quality control in the production of pharmaceuticals and biochemical products.
Mecanismo De Acción
The mechanism of action of methyl isolithocholate-d7 involves its role as a modulator of bile acid receptors. It interacts with receptors such as TGR5, influencing various metabolic pathways. The deuterium labeling allows for precise tracking and quantification in metabolic studies.
Comparación Con Compuestos Similares
Similar Compounds
Methyl lithocholate: Another bile acid derivative used in similar research applications.
Methyl deoxycholate: Used in studies of bile acid metabolism.
Methyl chenodeoxycholate: Utilized in research on liver function and bile acid signaling.
Uniqueness
Methyl isolithocholate-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in research settings where accurate measurement of bile acids is crucial.
Propiedades
Fórmula molecular |
C25H42O3 |
|---|---|
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
methyl (4R)-2,2-dideuterio-4-[(3S,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3/t16-,17-,18+,19+,20?,21+,22?,24+,25-/m1/s1/i10D2,11D2,15D2,18D |
Clave InChI |
YXZVCZUDUJEPPK-YSLBPRQGSA-N |
SMILES isomérico |
[2H][C@@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CC([2H])([2H])C(=O)OC)C)C)([2H])[2H])O |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


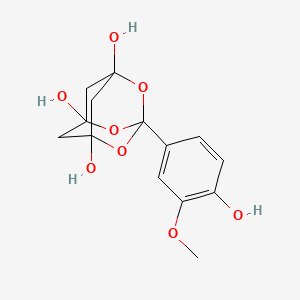
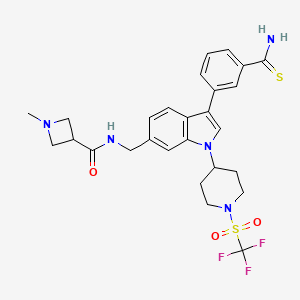
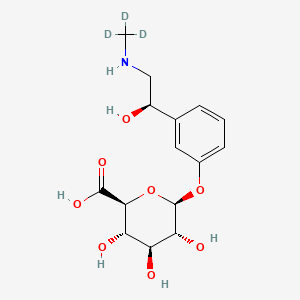

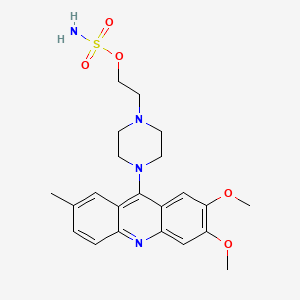
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
